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Compound of Interest

Compound Name: 5-Bromo-6-methylpyridin-3-ol

Cat. No.: B176030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical methodologies related to 5-Bromo-6-methylpyridin-3-ol, a substituted pyridine

derivative of interest in medicinal chemistry and organic synthesis. Due to the limited

availability of public domain experimental data for this specific compound, this guide leverages

information from commercial suppliers and extrapolates methodologies from closely related

structural analogs.

Core Chemical Properties
5-Bromo-6-methylpyridin-3-ol is a halogenated pyridinol, a class of heterocyclic compounds

recognized for their diverse biological activities. The presence of a bromine atom, a hydroxyl

group, and a methyl group on the pyridine ring imparts specific reactivity and potential for

further chemical modification.

Physicochemical Data
A summary of the available quantitative data for 5-Bromo-6-methylpyridin-3-ol is presented

below. It is important to note that some of these values are predicted or sourced from chemical

suppliers and may not have been determined through rigorous experimental validation in peer-

reviewed literature.
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Property Value Source

Molecular Formula C₆H₆BrNO PubChem[1]

Molecular Weight 188.02 g/mol PubChem[1]

CAS Number 186593-45-3 Sigma-Aldrich[2]

IUPAC Name 5-bromo-6-methylpyridin-3-ol Sigma-Aldrich[2]

Physical Form Solid Sigma-Aldrich[2]

Boiling Point 328.2 ± 37.0 °C at 760 mmHg Sigma-Aldrich[2]

Storage Temperature 4°C, stored under nitrogen Sigma-Aldrich[2]

Note: Experimental data for melting point and solubility in common solvents are not readily

available in the public domain.

Synthesis and Reactivity
While a specific, detailed synthesis protocol for 5-Bromo-6-methylpyridin-3-ol is not

extensively documented in readily accessible literature, its synthesis can be approached

through established methods for functionalizing pyridine rings. A potential synthetic route could

involve the diazotization of a corresponding aminopyridine precursor, followed by a

Sandmeyer-type reaction.

Hypothetical Synthetic Workflow
The following diagram illustrates a plausible, though not experimentally verified, synthetic

pathway for 5-Bromo-6-methylpyridin-3-ol. This workflow is based on common organic

chemistry transformations.
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Hypothetical Synthesis Workflow for 5-Bromo-6-methylpyridin-3-ol

5-Amino-6-methylpyridin-3-ol

Diazotization
(NaNO2, HBr, 0-5 °C)

Step 1

Aryl Diazonium Salt Intermediate

Sandmeyer Reaction
(CuBr)

Step 2

5-Bromo-6-methylpyridin-3-ol

Click to download full resolution via product page

Caption: A potential two-step synthesis of 5-Bromo-6-methylpyridin-3-ol.

Reactivity Profile
The reactivity of 5-Bromo-6-methylpyridin-3-ol is dictated by its functional groups:

Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making

it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the

nitrogen.
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Bromine Atom: The bromine at the 5-position is a good leaving group in nucleophilic aromatic

substitution reactions and can participate in various palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of

substituents.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a

phenoxide. It can also be alkylated or acylated. The hydroxyl group is an activating, ortho-,

para-director for electrophilic aromatic substitution, though the pyridine nitrogen's electron-

withdrawing nature deactivates the ring towards electrophiles.

Methyl Group: The methyl group is a weak activating group and can undergo oxidation under

harsh conditions.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the target compound are not

available in the public domain. However, the following sections provide generalized

methodologies for analogous compounds that can be adapted by researchers.

General Protocol for Suzuki Cross-Coupling of a Related
Bromopyridine
The following protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine

derivatives from 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for the

functionalization of 5-Bromo-6-methylpyridin-3-ol.[3]

Reaction Setup: In a Schlenk flask, combine 5-bromo-6-methylpyridin-3-ol (1 equivalent),

the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base

(e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-

dioxane or toluene and water (typically in a 4:1 to 10:1 ratio) is commonly used.

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or

argon) at a temperature ranging from 80 to 110 °C. The reaction progress should be
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monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). Reaction times can vary from 4 to 24 hours.

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Dilute with water and extract with an organic solvent such as ethyl acetate. The combined

organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product can then be purified by

column chromatography on silica gel.
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General Workflow for Suzuki Cross-Coupling

Combine Reactants:
- Bromopyridine

- Arylboronic Acid
- Pd Catalyst

- Base

Add Degassed Solvent

Heat under Inert Atmosphere
(80-110 °C)

Monitor by TLC/LC-MS

Work-up:
- Quench with Water

- Extract with Organic Solvent

Purification:
Column Chromatography

Click to download full resolution via product page

Caption: A generalized workflow for the Suzuki cross-coupling reaction.

Spectroscopic Analysis
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While specific spectra for 5-Bromo-6-methylpyridin-3-ol are not publicly available, this section

outlines the expected spectroscopic characteristics based on its structure. Commercial

suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon

request.[4][5]

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl protons.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment Notes

~8.0-8.2 Singlet H-2 (Pyridine)

Downfield due to

proximity to the

electronegative

nitrogen atom.

~7.3-7.5 Singlet H-4 (Pyridine)

~5.0-6.0 Broad Singlet -OH

Chemical shift is

concentration and

solvent dependent;

may exchange with

D₂O.

~2.4-2.6 Singlet -CH₃

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton.
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Predicted Chemical Shift
(δ, ppm)

Assignment Notes

~150-155 C-3
Carbon bearing the hydroxyl

group.

~145-150 C-6
Carbon bearing the methyl

group.

~140-145 C-2

~120-125 C-4

~110-115 C-5
Carbon bearing the bromine

atom.

~20-25 -CH₃

Predicted IR Spectroscopy Data
The infrared spectrum will show characteristic absorption bands for the functional groups

present.

Wavenumber (cm⁻¹) Functional Group Vibration

3200-3600 O-H Stretching (broad)

3000-3100 C-H (aromatic) Stretching

2850-2960 C-H (methyl) Stretching

1550-1620 C=C and C=N Ring Stretching

1200-1300 C-O Stretching

1000-1100 C-Br Stretching

Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at

m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single
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bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve

the loss of the methyl group, CO, and HBr.

Biological Activity and Applications in Drug
Development
While there is no specific information in the public domain regarding the biological activity of 5-
Bromo-6-methylpyridin-3-ol, the pyridine scaffold is a common feature in many biologically

active compounds. Pyridine derivatives have been reported to exhibit a wide range of

pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral

properties.

The functional groups on 5-Bromo-6-methylpyridin-3-ol make it a versatile building block for

the synthesis of a library of compounds for screening in drug discovery programs. The bromine

atom allows for the introduction of various substituents through cross-coupling reactions, which

can be used to explore the structure-activity relationship (SAR) of a particular pharmacophore.

Safety Information
Based on supplier safety data sheets, 5-Bromo-6-methylpyridin-3-ol is classified with the

following hazard statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), should be followed when handling this compound.

Work should be conducted in a well-ventilated fume hood.

This technical guide provides a summary of the available information on 5-Bromo-6-
methylpyridin-3-ol. Further experimental work is required to fully characterize this compound

and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

